molecular formula C20H20BrNO3S B2834516 (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704515-62-7

(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2834516
CAS No.: 1704515-62-7
M. Wt: 434.35
InChI Key: ATFSEFMIXCRPEF-UHFFFAOYSA-N
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Description

(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H20BrNO3S and its molecular weight is 434.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Novel Bromophenol Derivatives

Novel bromophenol derivatives have been synthesized and evaluated for their inhibitory potencies against carbonic anhydrase (CA), revealing strong inhibitory activity. This research suggests potential therapeutic applications for these compounds in regulating pH levels within the human body, highlighting their relevance in medical research and development. For detailed insights, see the study by Akbaba et al. (2013) in Archiv der Pharmazie here.

Antioxidant Properties of Bromophenol Derivatives

The antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including the synthesis of brominated versions, have been explored. These compounds show significant antioxidant activity, indicating their potential use as natural antioxidants in various applications, including food preservation and therapeutic agents. Detailed results can be found in the study by Çetinkaya et al. (2012) in Archiv der Pharmazie here.

Antiestrogenic Activity of Methanone Derivatives

Research into the antiestrogenic activity of specific methanone derivatives has shown promising results, demonstrating potent antiestrogenic activity through both oral and subcutaneous administration. This study suggests the potential of these compounds in the development of treatments for estrogen-related conditions. The study by Jones et al. (1979) in Journal of medicinal chemistry provides comprehensive data here.

Synthesis and Crystal Structure of Bromophenol Derivatives

The synthesis and crystal structure analysis of bromophenol derivatives have been conducted, contributing to the understanding of their molecular configurations and potential applications in scientific research. Kuang Xin-mou's study (2009) in the Journal of Xi'an Polytechnic University details these findings here.

Antibacterial Activity of Azabicyclo Octyl-phenyl-methanone Derivatives

A study on the synthesis and antibacterial activity of novel azabicyclo octyl-phenyl-methanone derivatives highlights their potential as effective agents against various bacterial strains. This research opens pathways for the development of new antibiotics and antimicrobial agents. The study by Reddy et al. (2011) in the Journal of The Korean Chemical Society offers an in-depth look here.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3S/c21-19-9-5-4-8-18(19)20(23)22-14-10-11-15(22)13-17(12-14)26(24,25)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSEFMIXCRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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